

Tributyldecylphosphonium Bromide: A Comparative Analysis of Efficacy in the Phosphonium Salt Family

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Compound of Interest

Compound Name: *Tributyldecylphosphonium Bromide*

Cat. No.: *B101488*

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Tributyldecylphosphonium Bromide (TDPB) is a quaternary phosphonium salt that has garnered attention for its potential as an antimicrobial agent. This guide provides a comparative analysis of TDPB's efficacy against other phosphonium salts, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this compound. The primary mechanism of action for phosphonium salts involves the disruption of microbial cell membranes, leading to cell death.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of phosphonium salts is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of **Tributyldecylphosphonium Bromide** and other selected phosphonium salts against various bacterial strains. Lower MIC values indicate higher efficacy.

Phosphonium Salt	Alkyl Chain Lengths	Target Microorganism	MIC (μM)	Reference
Tributyldecylphosphonium	C4, C4, C4, C12	Acinetobacter baumannii (MDR)	12.5	[1]
Bromide (TDPB)				
Dodecyltriphenylphosphonium	Phenyl, Phenyl, Phenyl, C12	Acinetobacter baumannii (MDR)	6.25	[1]
Bromide				
Octyltributylphosphonium	C4, C4, C4, C8	Acinetobacter baumannii (MDR)	12.5	[1]
Bromide				
Octyltriphenylphosphonium	Phenyl, Phenyl, Phenyl, C8	Acinetobacter baumannii (MDR)	25.0	[1]
Bromide				
Decyltributylphosphonium	C4, C4, C4, C10	Acinetobacter baumannii (MDR)	12.5	[1]
Bromide				
Decyltriphenylphosphonium	Phenyl, Phenyl, Phenyl, C10	Acinetobacter baumannii (MDR)	12.5	[1]
Bromide				
5,6-bis[triphenylphosphonio(methyl)]-2,2,8-trimethyl-4H-[2] [3]dioxino[4,5-c]pyridine dichloride	-	Staphylococcus aureus	5 μg/ml	[4]
5,6-bis[triphenylphosphonio(methyl)]-2,2,8-trimethyl-4H-[2]	-	Staphylococcus epidermidis	5 μg/ml	[4]

[3]dioxino[4,5-c]pyridine dichloride

1,4-bis(triphenylphosphonium)butane dibromide

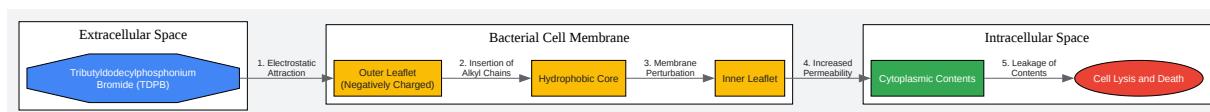
Methicillin-resistant S. aureus (MRSA)

[5]

Note: The efficacy of phosphonium salts is influenced by the nature of the organic groups attached to the phosphorus atom and the overall lipophilicity of the molecule. Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

Mechanism of Action: Bacterial Membrane Disruption

The primary mode of action for quaternary phosphonium salts like TDPB is the disruption of the bacterial cell membrane. This process can be visualized as a series of interactions leading to cell lysis.



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Caption: Mechanism of bacterial membrane disruption by TDPB.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the determination of the MIC of phosphonium salts against a target bacterial strain using the broth microdilution method.

1. Preparation of Materials:

- **Phosphonium Salt Stock Solution:** Prepare a concentrated stock solution of the test compound in an appropriate solvent (e.g., sterile deionized water or dimethyl sulfoxide).
- **Bacterial Inoculum:** Culture the target bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum density of 5×10^5 CFU/mL in the test wells.
- **96-Well Microtiter Plate:** Use sterile 96-well plates for the assay.

2. Assay Procedure:

- **Serial Dilution:** Add 100 μ L of sterile broth to all wells of the microtiter plate. Add 100 μ L of the phosphonium salt stock solution to the first well and perform a two-fold serial dilution across the plate.
- **Inoculation:** Add 100 μ L of the prepared bacterial inoculum to each well.
- **Controls:** Include a positive control (wells with bacteria and broth, but no phosphonium salt) and a negative control (wells with broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.

3. Data Analysis:

- The MIC is determined as the lowest concentration of the phosphonium salt at which no visible bacterial growth (turbidity) is observed.

Biofilm Disruption Assay using Crystal Violet

This protocol is used to assess the ability of phosphonium salts to disrupt pre-formed bacterial biofilms.

1. Biofilm Formation:

- Grow the target bacterial strain in a suitable medium (e.g., Tryptic Soy Broth) overnight.
- Dilute the overnight culture and add 200 μ L to each well of a 96-well flat-bottomed microtiter plate.
- Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

2. Treatment with Phosphonium Salt:

- Carefully remove the planktonic bacteria from the wells by aspiration.
- Wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
- Add 200 μ L of different concentrations of the phosphonium salt solution to the wells containing the biofilms. Include a control group with PBS only.
- Incubate the plate for a defined period (e.g., 24 hours) at 37°C.

3. Quantification of Biofilm:

- Remove the phosphonium salt solution and wash the wells with PBS.
- Add 200 μ L of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
- Wash the wells with water to remove excess stain and allow the plate to air dry.
- Solubilize the bound crystal violet by adding 200 μ L of 33% (v/v) acetic acid to each well.
- Measure the absorbance at 570 nm using a microplate reader. A lower absorbance value in the treated wells compared to the control indicates biofilm disruption.

Cytotoxicity Profile

While effective against microbes, the potential toxicity of phosphonium salts to mammalian cells is a critical consideration for their development as therapeutic agents. Studies have shown that the cytotoxicity of phosphonium salts is also structure-dependent. For instance, some tri-n-butyl-n-hexadecylphosphonium bromide has demonstrated higher cytotoxicity against certain cancer cell lines compared to the commonly used anticancer drug cisplatin.^[6] ^[7] In contrast, other research suggests that phosphonium salts can be less cytotoxic than their ammonium analogs.^[8] Further investigation into the therapeutic index of TDPB is necessary to fully assess its clinical potential.

Conclusion

Tributylidodecylphosphonium Bromide demonstrates significant antimicrobial activity, particularly against multidrug-resistant bacteria. Its efficacy is comparable to other tetraalkylphosphonium salts and is influenced by the nature of its alkyl chains. The primary mechanism of action involves the disruption of the bacterial cell membrane, a common feature among quaternary phosphonium salts. The provided experimental protocols offer standardized methods for evaluating the antimicrobial and anti-biofilm properties of TDPB and other phosphonium salts. Further research focusing on its cytotoxicity and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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